Unveiling the Mechanism of Action of N-(2,6-Diphenylpyrimidin-4-yl)-2-ethylbutanamide: A Selective Adenosine A1 Receptor Antagonist
Unveiling the Mechanism of Action of N-(2,6-Diphenylpyrimidin-4-yl)-2-ethylbutanamide: A Selective Adenosine A1 Receptor Antagonist
Executive Summary
N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide (CAS: 820961-46-4)[1] is a highly potent, non-xanthine small molecule that functions as a selective antagonist of the Adenosine A1 Receptor (A1AR). Historically, A1AR antagonists were dominated by bicyclic or tricyclic heteroaromatic structures (e.g., xanthine derivatives like DPCPX). However, these early generations often suffered from poor physicochemical properties, such as low aqueous solubility and restricted central nervous system (CNS) penetrance. Through rigorous pharmacophore modeling, researchers identified that a monocyclic 2,4,6-trisubstituted pyrimidine core could achieve sub-nanomolar affinity and high selectivity while maintaining an optimal polar surface area (PSA)[2]. This technical guide dissects the molecular pharmacodynamics, signaling modulation, and experimental validation of this specific pyrimidine derivative.
Molecular Profile & Pharmacophore Architecture
The structural design of N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide is a masterclass in rational drug design. The molecule relies on a central pyrimidine ring that acts as an aromatic core, mimicking the purine scaffold of endogenous adenosine[2].
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Lipophilic Domains: The diphenyl substitutions at the 2- and 6-positions occupy deep, hydrophobic accessory pockets within the A1AR orthosteric binding site, driving the compound's high affinity.
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Hydrogen Bonding: The 2-ethylbutanamide group at the 4-position provides critical hydrogen bond donor and acceptor interactions. The amide nitrogen acts as a donor, while the pyrimidine nitrogen acts as an acceptor, anchoring the molecule to key transmembrane residues (e.g., Asn254 in TM6)[3].
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Steric Bulk: The branched 2-ethylbutyl chain provides steric bulk that prevents the receptor from adopting the active conformational state, effectively locking it in an inactive geometry.
Table 1: Physicochemical and Pharmacological Profile
| Parameter | Value / Description |
| IUPAC Name | N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide |
| CAS Number | 820961-46-4 |
| Molecular Formula | C22H23N3O |
| Molecular Weight | 345.44 g/mol |
| Primary Target | Adenosine A1 Receptor (A1AR) |
| Mechanism of Action | Competitive Orthosteric Antagonism |
| Polar Surface Area (PSA) | ~55 Ų (Optimized for CNS penetration) |
Core Mechanism of Action: A1AR Antagonism
The Adenosine A1 Receptor is a Class A G-protein coupled receptor (GPCR) that preferentially couples to inhibitory Gi/o proteins[4]. Under physiological conditions, the binding of endogenous adenosine triggers a conformational shift (TM6 inward-to-outward transition) that allows the exchange of GDP for GTP on the Gαi subunit[4]. This active Gαi subunit subsequently inhibits adenylyl cyclase (AC), leading to a depletion of intracellular cyclic AMP (cAMP) and a reduction in Protein Kinase A (PKA) activity. Concurrently, the Gβγ dimer modulates ion channels, activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs), resulting in cellular hyperpolarization.
Mechanism of Blockade: N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide acts as a competitive orthosteric antagonist. By occupying the adenosine binding pocket with high affinity, it sterically occludes endogenous adenosine. Because the pyrimidine derivative lacks the ribose moiety necessary to induce the TM6 conformational shift, the A1AR remains in its inactive ground state[5]. Consequently:
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Gi/o Coupling is Prevented: The receptor cannot activate the Gi/o protein complex.
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Adenylyl Cyclase is Disinhibited: AC resumes the conversion of ATP to cAMP.
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cAMP/PKA Pathway is Restored: Intracellular cAMP levels rise, activating PKA, which phosphorylates downstream targets to increase cellular excitability and metabolic activity.
Mechanism of A1AR blockade by the pyrimidine derivative restoring cAMP signaling.
Experimental Validation Protocols (Self-Validating Systems)
To rigorously validate the mechanism of action, a dual-assay system is required: a radioligand binding assay to confirm physical target engagement (affinity/selectivity), and a functional cAMP assay to confirm the antagonistic nature of the binding (efficacy).
Protocol 1: Radioligand Displacement Assay (Target Engagement) Causality: To prove that the compound binds specifically to the A1AR orthosteric site, we measure its ability to displace a known radioactive antagonist, [3H]DPCPX.
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Membrane Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing human A1AR. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 100,000 x g to isolate the membrane fraction.
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Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]DPCPX (radioligand), and varying concentrations of N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide ( 10−11 to 10−5 M). Add 2 IU/mL adenosine deaminase (ADA) to degrade endogenous adenosine that could skew results.
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Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium.
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Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters three times with ice-cold buffer.
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Quantification: Add scintillation fluid to the filters and measure radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (Antagonist Efficacy) Causality: Binding does not equal antagonism. To prove the compound is an antagonist, it must reverse the cAMP-depleting effect of an A1AR agonist (e.g., CPA - N6-cyclopentyladenosine).
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Cell Preparation: Seed hA1AR-CHO cells in 384-well plates.
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Stimulation: Treat cells with 1 µM Forskolin (to artificially stimulate adenylyl cyclase and raise baseline cAMP) alongside 10 nM CPA (to activate A1AR and suppress the Forskolin-induced cAMP spike).
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Antagonist Challenge: Introduce N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide at varying concentrations.
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Lysis & Detection: Lysis the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit. A successful antagonist will show a dose-dependent restoration of cAMP levels back to the Forskolin-only baseline.
Step-by-step radioligand binding assay workflow for determining A1AR affinity.
Therapeutic Implications
The selective antagonism of A1AR by monocyclic pyrimidines like N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide opens several therapeutic avenues:
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Renal Function & Diuresis: A1AR antagonists block the tubuloglomerular feedback mechanism mediated by adenosine in the macula densa[6]. This prevents afferent arteriole constriction, maintaining the Glomerular Filtration Rate (GFR) while promoting potassium-sparing natriuresis and diuresis—ideal for acute heart failure management[7].
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Neurological Disorders: In the CNS, A1AR activation normally depresses synaptic transmission[8]. By blocking this receptor, antagonists can enhance neurotransmitter release (e.g., acetylcholine, glutamate), offering potential cognitive-enhancing effects for dementias and neuroprotective benefits in specific neurodegenerative contexts[9].
References
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Title: N-(2,6-diphenyl-pyrimidin-4-yl)-2-ethyl-butyramide | 820961-46-4 Source: Molaid Chemical Database URL: [Link]
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Title: 2,4,6-Trisubstituted pyrimidines as a new class of selective adenosine A1 receptor antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling Source: eLife URL: [Link]
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Title: Adenosine A1 receptor antagonists in clinical research and development Source: PubMed (Journal of Cardiovascular Pharmacology) URL: [Link]
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Title: Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration Source: PMC - NIH URL: [Link]
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Title: Adenosine A1 Receptor Antagonists at a Fork in the Road Source: Circulation (AHA Journals) URL: [Link]
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